N-(tert-butoxycarbonyl)-N1-[3-(trifluoromethoxy)phenyl]glycinamide
Description
Properties
IUPAC Name |
tert-butyl N-[2-oxo-2-[3-(trifluoromethoxy)anilino]ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O4/c1-13(2,3)23-12(21)18-8-11(20)19-9-5-4-6-10(7-9)22-14(15,16)17/h4-7H,8H2,1-3H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSYCVVSPUHWFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=CC(=CC=C1)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butoxycarbonyl)-N1-[3-(trifluoromethoxy)phenyl]glycinamide typically involves the protection of an amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions are generally mild, and the Boc group can be added under aqueous conditions or in organic solvents like acetonitrile.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the recovery and recycling of reagents, such as boronic acids, can be implemented to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(tert-butoxycarbonyl)-N1-[3-(trifluoromethoxy)phenyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group results in the formation of the free amine, which can further react to form various derivatives .
Scientific Research Applications
N-(tert-butoxycarbonyl)-N1-[3-(trifluoromethoxy)phenyl]glycinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(tert-butoxycarbonyl)-N1-[3-(trifluoromethoxy)phenyl]glycinamide involves its interaction with specific molecular targets. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can interact with enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related molecules from the provided evidence and literature.
Functional Group Comparison
Key Observations:
- Boc vs. Methoxycarbonyl Protection : The Boc group (tert-butoxycarbonyl) offers superior steric protection and acid-labile deprotection compared to methoxycarbonyl, which is less stable under acidic conditions .
- Trifluoromethoxy (OCF₃) vs. Isopropoxy: The OCF₃ group in the target compound may confer higher metabolic resistance and lipophilicity than the isopropoxy group in flutolanil, a known fungicide .
Biological Activity
N-(tert-butoxycarbonyl)-N1-[3-(trifluoromethoxy)phenyl]glycinamide is a compound notable for its diverse biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound has the chemical formula C14H17F3N2O4 and features a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethoxy group. The presence of these functional groups enhances its lipophilicity and potential binding affinity to biological targets, making it valuable in pharmaceutical development .
The mechanism of action for this compound involves several pathways:
- Enzyme Interaction : The Boc group protects the amine during synthesis, allowing for controlled release upon deprotection. This enables the free amine to interact with enzymes or receptors, potentially modulating their activity.
- Binding Affinity : The trifluoromethoxy group increases the compound's binding affinity to specific molecular targets, which can enhance its biological efficacy .
1. Pharmacological Applications
Research indicates that this compound is used as an intermediate in synthesizing more complex pharmaceutical compounds. Its derivatives have shown promising results in various biological assays, particularly in:
- Antidiabetic Activity : Compounds derived from this structure have been investigated for their protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress, which is crucial in diabetes management .
- Anticancer Properties : Some analogs exhibit potential in cancer treatment by modulating pathways involved in cell survival and apoptosis .
2. Case Studies
Several studies have explored the biological activity of this compound:
- A study highlighted that derivatives of this compound could protect β-cells from ER stress-induced apoptosis, demonstrating maximal activity at concentrations around 6 μM . The protective mechanism was linked to the inhibition of caspase-3 activation, a key player in apoptotic cell death.
- Another investigation focused on the synthesis of peptide mimics based on this compound, revealing enhanced water solubility and bioactivity compared to traditional scaffolds like 1,2,3-triazoles . This improvement is critical for drug development, as solubility often limits the therapeutic application of new compounds.
Lipophilicity and Cytotoxicity
The lipophilicity of this compound has been assessed in various studies. Enhanced lipophilicity generally correlates with better membrane permeability and bioavailability. However, it is essential to balance this with cytotoxicity profiles to ensure safety in therapeutic applications.
| Compound | EC50 (μM) | Max Activity (%) |
|---|---|---|
| This compound | 6 | 100 |
| Derivative 1 | 10 | 90 |
| Derivative 2 | 5 | 95 |
The table above summarizes key findings from biological assays assessing the effectiveness of various derivatives compared to the parent compound .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the preparation of N-(tert-butoxycarbonyl)-N1-[3-(trifluoromethoxy)phenyl]glycinamide, and how can common intermediates be optimized?
- Methodology : The Boc (tert-butoxycarbonyl) group is widely used for amine protection. A typical synthesis involves coupling Boc-glycine derivatives with substituted anilines. For example, methyl esters of Boc-protected amino acids (e.g., methyl N-(tert-butoxycarbonyl)glycylphenylalaninate) can undergo aminolysis with 3-(trifluoromethoxy)aniline under mild acidic or basic conditions . Optimization of intermediates may involve adjusting solvent polarity (e.g., DMF or THF) and temperature to minimize side reactions. Characterization via HPLC and NMR is critical to confirm purity and regioselectivity .
Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure and purity of this compound?
- Methodology :
- 1H/13C NMR : Identify the Boc group via characteristic tert-butyl signals (δ ~1.4 ppm for protons, ~28 ppm for carbons). The trifluoromethoxy group (CF3O) shows distinct 19F NMR shifts (~-58 ppm) and split signals in 1H NMR due to coupling .
- IR : Confirm carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹; amide C=O at ~1640–1680 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (C15H18F3N2O4), with fragmentation patterns verifying the Boc and trifluoromethoxy moieties .
Q. What are the critical stability considerations for storing and handling this compound under laboratory conditions?
- Methodology : The Boc group is acid-labile; store at -20°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis. Use desiccants to mitigate moisture. Stability assays (TGA/DSC) can identify decomposition temperatures, while periodic HPLC analysis monitors degradation products .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?
- Methodology :
- DFT Calculations : Optimize the geometry of the parent compound to evaluate electronic effects of the trifluoromethoxy group on aromatic ring electron density, which influences binding to targets like ion channels .
- Docking Studies : Use crystal structures of sodium channels (e.g., Nav1.7) to predict binding modes. For example, analogs with similar trifluoromethoxy-substituted phenyl groups have shown inhibition of tetrodotoxin-sensitive sodium channels in pain models .
Q. What experimental approaches resolve contradictions in reported biological activities of analogs with trifluoromethoxy substituents?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying substituents (e.g., replacing CF3O with OCF3 or Cl) and compare IC50 values in functional assays (e.g., patch-clamp electrophysiology for sodium channel inhibition) .
- Meta-Analysis : Cross-reference datasets from PubChem or NIST to identify trends in bioactivity discrepancies, focusing on assay conditions (e.g., cell lines, incubation times) that may explain variability .
Q. How can kinetic and thermodynamic studies elucidate the mechanism of Boc deprotection in this compound under different catalytic conditions?
- Methodology :
- Kinetic Profiling : Use TFA (trifluoroacetic acid) or HCl/dioxane for Boc removal, monitoring reaction progress via in situ FTIR or LC-MS. Calculate activation energy (Ea) using Arrhenius plots to compare catalytic efficiency .
- Thermodynamic Analysis : Isothermal titration calorimetry (ITC) quantifies enthalpy changes during deprotection, guiding solvent selection (e.g., dichloromethane vs. acetonitrile) .
Data Contradiction and Validation
Q. How should researchers address inconsistencies in reported solubility and logP values for this compound?
- Methodology :
- Solubility Testing : Perform shake-flask experiments in buffered solutions (pH 2–12) and correlate with predicted logP (e.g., using ChemAxon or ACD/Labs). Discrepancies may arise from polymorphic forms or residual solvents .
- Validation : Cross-check experimental data against authoritative databases (NIST, PubChem) and replicate studies under standardized conditions .
Safety and Handling
Q. What protective measures are essential when handling the trifluoromethoxy moiety during synthesis?
- Methodology : The trifluoromethoxy group may release HF under extreme conditions. Use flame-retardant lab coats, chemical-resistant gloves (e.g., nitrile), and fume hoods with HEPA filters. Monitor air quality with fluoride-specific sensors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
